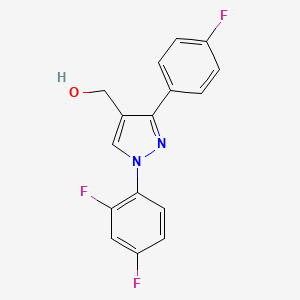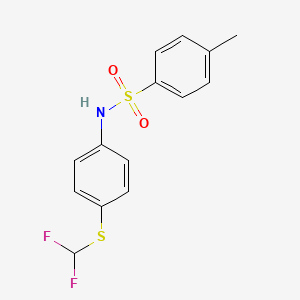
N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13F2NO2S2 It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to a methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the reaction of 4-methylbenzenesulfonamide with difluoromethyl sulfide in the presence of a suitable catalyst, such as palladium. The reaction conditions often include a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonamide moiety may also play a role in the compound’s biological effects by interacting with proteins involved in various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methoxybenzamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}ethanediimidamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide is unique due to the presence of both the difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds .
Propriétés
Numéro CAS |
301313-31-5 |
|---|---|
Formule moléculaire |
C14H13F2NO2S2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S2/c1-10-2-8-13(9-3-10)21(18,19)17-11-4-6-12(7-5-11)20-14(15)16/h2-9,14,17H,1H3 |
Clé InChI |
KPBWBMRGHUBZHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


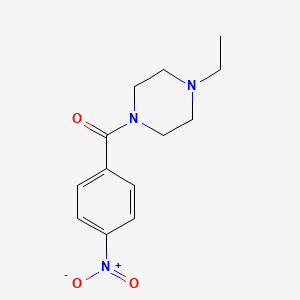

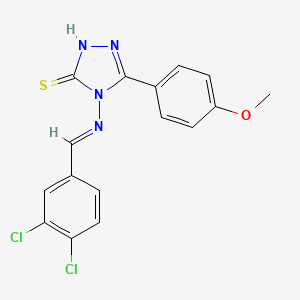
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

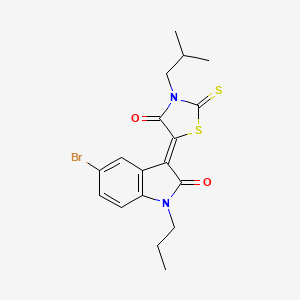
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)
